3-Ethyl-7-fluoro-1H-indole
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Overview
Description
3-Ethyl-7-fluoro-1H-indole is a useful research compound. Its molecular formula is C10H10FN and its molecular weight is 163.195. The purity is usually 95%.
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Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including 3-Ethyl-7-fluoro-1H-indole, play a critical role in synthetic and medicinal chemistry due to their presence in numerous bioactive compounds. The synthesis of indoles has been a topic of significant interest, leading to the development of various strategies for constructing the indole nucleus. Indole synthesis methods have been classified based on the bond formation in the five-membered ring, highlighting the diverse approaches to access indole frameworks. This classification aids in understanding the synthetic routes and facilitates the discovery of new methodologies for indole construction, including those involving substitutions at specific positions like this compound (Taber & Tirunahari, 2011).
Pharmacokinetics and Biological Roles
Indoles and their derivatives, including the structurally related Indole-3-Carbinol (I3C) and its derivatives, demonstrate pleiotropic protective effects on chronic liver injuries and other conditions. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to viral replication and metabolism. The pharmacokinetics and protective roles of indole derivatives in chronic liver diseases underline their potential for therapeutic applications, suggesting a similar scope for this compound in related research areas (Wang et al., 2016).
Umpolung and C2-Functionalization
The concept of umpolung, or polarity inversion, has been applied to indole derivatives to facilitate C2-functionalization, an approach that may be relevant for modifying this compound. This strategy enables the introduction of diverse functional groups at the C2 position of indoles, overcoming the limitations of traditional reactivity and opening avenues for synthesizing novel indole-based compounds with potential applications in pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).
Biological Potential and Therapeutic Applications
Indole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural diversity of indole compounds contributes significantly to their pharmacological profiles, suggesting that this compound could possess similar therapeutic potentials. Research into the biological and medicinal applications of indole derivatives continues to reveal new therapeutic possibilities and mechanisms of action, highlighting the importance of indole scaffolds in drug discovery (Ali, Dar, Pradhan, & Farooqui, 2013).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .
Future Directions
Indole derivatives have been the focus of many researchers due to their diverse biological activities and potential therapeutic applications . They have been investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is expected that 3-Ethyl-7-fluoro-1H-indole and other indole derivatives will continue to be explored for their potential therapeutic properties .
Mechanism of Action
Target of Action
Indole derivatives are known to interact with multiple receptors in the body, making them biologically active compounds . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and are influenced by their specific chemical structure
Result of Action
The molecular and cellular effects of indole derivatives depend on their specific targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives . .
Biochemical Analysis
Biochemical Properties
3-Ethyl-7-fluoro-1H-indole, like other indole derivatives, may interact with multiple receptors, enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding with high affinity, which can influence the function of these biomolecules .
Cellular Effects
The effects of this compound on cells can be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Molecular Mechanism
The molecular mechanism of action of this compound is likely complex and multifaceted. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This could include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At high doses, there may be toxic or adverse effects .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound may be transported and distributed in various ways. This could involve interaction with transporters or binding proteins, and it may affect the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound could be influenced by various factors, including targeting signals or post-translational modifications. These factors could direct the compound to specific compartments or organelles within the cell .
Properties
IUPAC Name |
3-ethyl-7-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGZBQWGJHFSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.